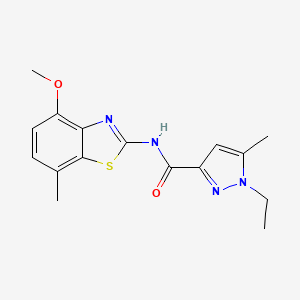

1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-5-20-10(3)8-11(19-20)15(21)18-16-17-13-12(22-4)7-6-9(2)14(13)23-16/h6-8H,5H2,1-4H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGYBNDEQMFNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies.

The molecular formula of the compound is with a molecular weight of approximately 440.9 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, a study evaluating various substituted pyrazoles demonstrated significant antiproliferative effects against several cancer cell lines, such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) with IC50 values indicating moderate to strong cytotoxicity .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It exhibited activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be low, suggesting potent antibacterial effects.

| Pathogen | MIC Value (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.5 | |

| Streptococcus pneumoniae | 0.015 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown promise in anti-inflammatory assays. It was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

The proposed mechanism of action for the compound involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . This inhibition leads to bacterial cell death and demonstrates the compound's potential as an antimicrobial agent.

Case Studies

- In vitro Studies : A detailed investigation into the cytotoxicity of the compound was conducted using human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

- In vivo Models : Preliminary animal studies have suggested that administration of the compound resulted in reduced tumor growth compared to control groups, although further research is needed to confirm these findings.

Comparison with Similar Compounds

Key Observations:

- Amide vs. Ester Linkage : The target compound’s amide bond contrasts with the ester group in , which reduces hydrogen-bonding capacity and may lower target specificity.

- Benzothiazole vs. Aryl Groups : The benzothiazole moiety in the target compound and 938022-31-2 enhances π-π stacking compared to simple aryl groups in 3a .

Physicochemical Properties

Table 2: Inferred Physical Properties Based on Analogs

*Estimated based on benzothiazole and ethyl/methyl substituents.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

The synthesis of 1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-3-carboxamide involves multi-step reactions requiring precise control of conditions. Key steps include coupling the pyrazole-carboxamide core with functionalized benzothiazole derivatives. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can enhance reaction efficiency compared to traditional reflux methods, as shown in analogous heterocyclic systems . Catalysts such as K₂CO₃ in DMF improve nucleophilic substitution reactions, while pH adjustments (neutral to slightly basic) minimize side products . Yield optimization often requires iterative adjustments to solvent polarity (e.g., switching from ethanol to acetonitrile) and stoichiometric ratios of reactants .

Basic: How can spectroscopic and chromatographic techniques validate structural purity?

Structural validation relies on concordance between experimental and theoretical

- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8–4.0 ppm) and ethyl substituents (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and benzothiazole C-S bonds at ~650–750 cm⁻¹ .

- HPLC-MS : Purity >95% with retention time matching reference standards and molecular ion peaks (e.g., [M+H]⁺ at m/z 376.475) .

Discrepancies in melting points or spectral data across studies necessitate cross-validation using high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scalability?

DoE minimizes experimental runs while maximizing data robustness. For this compound:

- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq), and reaction time (1–24 hrs).

- Response Variables : Yield, purity, and byproduct formation.

Central Composite Designs (CCD) or Box-Behnken models identify interactions between variables. For example, a 2⁴ factorial design revealed that microwave irradiation at 90°C with 0.5 eq K₂CO₃ in DMF achieves 85% yield in 2 hours, reducing side products by 30% compared to conventional heating .

Advanced: How to resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. For example:

- Methoxy Group Shifts : δ 3.8 ppm in CDCl₃ vs. δ 3.9 ppm in DMSO-d₆ due to solvent polarity .

- Tautomeric Forms : Pyrazole ring protonation in acidic conditions alters ¹H NMR splitting patterns.

Resolution strategies include:- Replicating experiments under identical conditions.

- Using deuterated solvents and internal standards (e.g., TMS).

- Comparing with computational predictions (DFT calculations) .

Advanced: What computational strategies guide molecular docking studies for target identification?

Molecular docking requires:

- Target Selection : Prioritize kinases or GPCRs due to benzothiazole-pyrazole motifs’ affinity for ATP-binding pockets .

- Docking Software : AutoDock Vina or Schrödinger Suite with force field adjustments (e.g., OPLS-AA).

- Pose Validation : RMSD <2.0 Å between docked and crystallographic ligand positions.

In silico studies suggest strong binding to Aurora kinase A (ΔG = -9.2 kcal/mol) via hydrogen bonds with the carboxamide group and π-π stacking with the benzothiazole ring .

Advanced: How to design dose-response assays for evaluating bioactivity and SAR?

- Assay Design :

- In vitro enzyme inhibition : IC₅₀ determination against target enzymes (e.g., COX-2) using fluorogenic substrates .

- Cell-based assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines.

- SAR Analysis :

- Compare derivatives with substituent variations (e.g., 4-fluoro vs. 4-methoxy on benzothiazole).

- Correlate logP values (2.5–3.5) with membrane permeability using Caco-2 cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.